molecular formula C14H11N3O5 B14673893 p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime CAS No. 33215-60-0

p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime

Cat. No.: B14673893
CAS No.: 33215-60-0
M. Wt: 301.25 g/mol
InChI Key: YAPIGDWFNPNBAO-OQLLNIDSSA-N
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Description

p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime: is an organic compound that features both nitro and oxime functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime typically involves the reaction of p-nitrobenzaldehyde with m-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxime linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by controlled oxime formation. The process requires careful handling of reagents and conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro groups can yield amines, which can further participate in various substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.

Major Products:

    Oxidation: p-Nitrobenzoic acid

    Reduction: p-Aminobenzaldehyde

    Substitution: Various substituted nitrobenzaldehyde derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.

Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and oxime groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

  • 2-Nitrobenzaldehyde (o-nitrobenzaldehyde)
  • 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
  • 4-Nitrobenzaldehyde (p-nitrobenzaldehyde)

Comparison: While all these compounds share the nitrobenzaldehyde core structure, p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime is unique due to the presence of the oxime group. This additional functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications that other nitrobenzaldehyde derivatives may not be able to fulfill.

Properties

CAS No.

33215-60-0

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

(E)-1-(4-nitrophenyl)-N-[(3-nitrophenyl)methoxy]methanimine

InChI

InChI=1S/C14H11N3O5/c18-16(19)13-6-4-11(5-7-13)9-15-22-10-12-2-1-3-14(8-12)17(20)21/h1-9H,10H2/b15-9+

InChI Key

YAPIGDWFNPNBAO-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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